molecular formula C13H17NO4S B14863470 3-(1-(Methylsulfonyl)piperidin-4-yl)benzoic acid

3-(1-(Methylsulfonyl)piperidin-4-yl)benzoic acid

Cat. No.: B14863470
M. Wt: 283.35 g/mol
InChI Key: NYGZIOLQBXYUJP-UHFFFAOYSA-N
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Description

3-(1-(Methylsulfonyl)piperidin-4-yl)benzoic acid is an organic compound with the molecular formula C13H17NO4S It is a derivative of benzoic acid, featuring a piperidine ring substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Methylsulfonyl)piperidin-4-yl)benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment to the Benzoic Acid Moiety: The final step involves coupling the piperidine derivative with a benzoic acid derivative through a condensation reaction, often facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Methylsulfonyl)piperidin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of piperidine derivatives with reduced functional groups.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-(1-(Methylsulfonyl)piperidin-4-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(Methylsulfonyl)piperidin-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylpiperidine: Another piperidine derivative with a benzoyl group.

    3-(Piperidin-4-yl)benzo[d]isoxazole: A compound with a similar piperidine ring structure but different substituents.

Uniqueness

3-(1-(Methylsulfonyl)piperidin-4-yl)benzoic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)benzoic acid

InChI

InChI=1S/C13H17NO4S/c1-19(17,18)14-7-5-10(6-8-14)11-3-2-4-12(9-11)13(15)16/h2-4,9-10H,5-8H2,1H3,(H,15,16)

InChI Key

NYGZIOLQBXYUJP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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